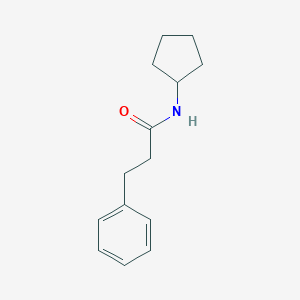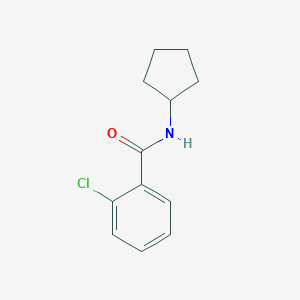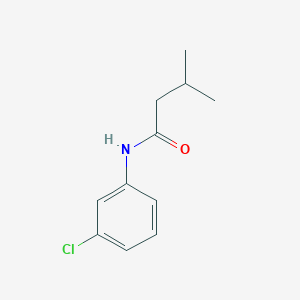
N-(3-chlorophenyl)-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-3-methylbutanamide, commonly known as Phenibut, is a nootropic drug that has gained popularity in recent years due to its potential cognitive enhancing effects. Phenibut is a derivative of gamma-aminobutyric acid (GABA) and is used as a nootropic agent to improve cognitive function, reduce anxiety, and enhance mood. The purpose of
Mechanism of Action
Phenibut works by binding to N-(3-chlorophenyl)-3-methylbutanamide receptors in the brain, which are responsible for inhibiting the activity of neurons. By binding to these receptors, Phenibut can increase N-(3-chlorophenyl)-3-methylbutanamide activity, leading to a reduction in anxiety and an improvement in mood. Additionally, Phenibut has been shown to increase the release of dopamine, a neurotransmitter that plays a key role in motivation, pleasure, and reward.
Biochemical and Physiological Effects
Phenibut has been shown to have a number of biochemical and physiological effects. In animal studies, Phenibut has been shown to increase the activity of the antioxidant system, leading to a reduction in oxidative stress. Additionally, Phenibut has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in promoting the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
Phenibut has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, Phenibut has a long half-life, which makes it ideal for studying its effects over an extended period of time. However, one limitation is that Phenibut can be toxic at high doses, which can make it difficult to study its effects in vivo.
Future Directions
There are a number of future directions for research on Phenibut. One area of interest is its potential use in the treatment of anxiety and other psychiatric disorders. Additionally, more research is needed to fully understand the potential benefits and risks of Phenibut, including its long-term effects on cognitive function and mood. Finally, more research is needed to develop new and improved methods for synthesizing Phenibut, as well as other N-(3-chlorophenyl)-3-methylbutanamide derivatives, that are safer and more effective.
Synthesis Methods
Phenibut is synthesized by the reaction of 4-chloro-3-phenylbutyric acid with concentrated ammonia in the presence of a palladium catalyst. The resulting product is then converted to its hydrochloride salt form, which is the most commonly used form of Phenibut.
Scientific Research Applications
Phenibut has been extensively studied for its potential cognitive enhancing effects. It has been shown to improve cognitive function, reduce anxiety, and enhance mood in animal studies. In humans, Phenibut has been used to treat anxiety, insomnia, and other conditions. However, more research is needed to fully understand the potential benefits and risks of Phenibut.
properties
Molecular Formula |
C11H14ClNO |
|---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-3-methylbutanamide |
InChI |
InChI=1S/C11H14ClNO/c1-8(2)6-11(14)13-10-5-3-4-9(12)7-10/h3-5,7-8H,6H2,1-2H3,(H,13,14) |
InChI Key |
KLTDHMOBSBIUMK-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1=CC(=CC=C1)Cl |
Canonical SMILES |
CC(C)CC(=O)NC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



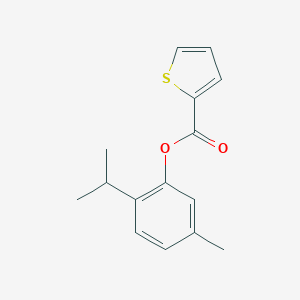


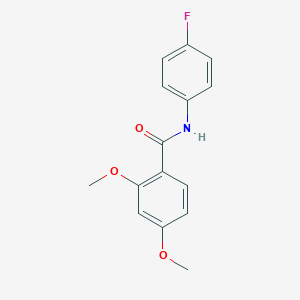
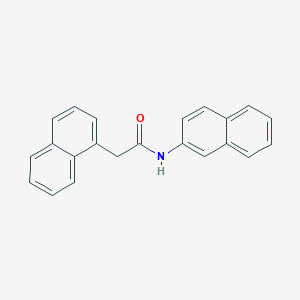

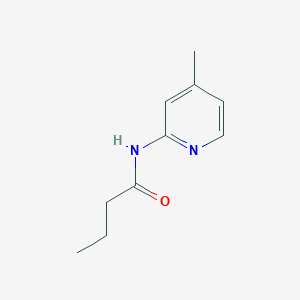
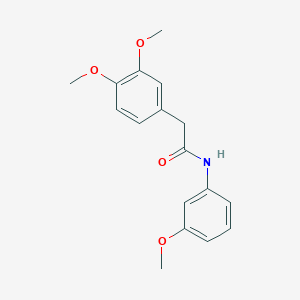
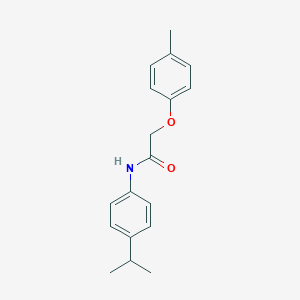
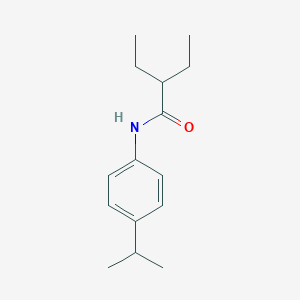
![N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B291859.png)
